N-(3-fluorobenzyl)-2-(2-fluorophenoxy)acetamide
Overview
Description
N-(3-fluorobenzyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H13F2NO2 and its molecular weight is 277.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.09143498 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptor Imaging
N-(3-fluorobenzyl)-2-(2-fluorophenoxy)acetamide and its analogs have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including [18F]FMDAA1106 and [18F]FEDAA1106, have been shown to bind selectively to PBR, which are upregulated in various pathological conditions including neuroinflammation, making these compounds valuable for PET imaging applications in neurological disorders. The synthesis of these compounds involves fluoroalkylation of a desmethyl precursor, and their binding sites in rat brains have been mapped to areas with high PBR density, such as the olfactory bulb (Zhang et al., 2003).
Investigation of Peripheral Benzodiazepine Receptors in Mitochondrial Fractions
The binding characteristics of [3H]DAA1106, a novel and selective ligand for peripheral benzodiazepine receptors, have been investigated in mitochondrial fractions of the rat brain. The studies have demonstrated a saturable binding mechanism for [3H]DAA1106, indicating its potential for detailed studies of PBR in the context of neurodegenerative diseases. The ligand's ability to bind in a selective manner, unaffected by neurotransmitter-related compounds, underscores its specificity and utility in neuropharmacological research (Chaki et al., 1999).
Application in Alzheimer's Disease Research
A study involving N-(2,5-dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06) aimed to assess its utility in detecting alterations in translocator protein (TSPO), a marker of microglial activation, in a mouse model of Alzheimer's disease. The study highlighted the potential of 18F-PBR06 in visualizing TSPO/microglia during the progression and treatment of Alzheimer's, offering insights into the neuroinflammatory processes underlying the disease (James et al., 2015).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-fluorophenyl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c16-12-5-3-4-11(8-12)9-18-15(19)10-20-14-7-2-1-6-13(14)17/h1-8H,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYVXKNSCNUET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC(=CC=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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